molecular formula C8H8NaO3 B087138 Sodium mandelate CAS No. 114-21-6

Sodium mandelate

Cat. No.: B087138
CAS No.: 114-21-6
M. Wt: 175.14 g/mol
InChI Key: OFAQKOPEYPDLPZ-UHFFFAOYSA-N
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Description

Sodium mandelate is the sodium salt of mandelic acid, an aromatic alpha hydroxy acid. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The compound has the molecular formula C8H7NaO3 and is known for its solubility in water and polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mandelate can be synthesized through the neutralization of mandelic acid with sodium hydroxide. The reaction is straightforward and involves dissolving mandelic acid in water and adding sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity mandelic acid and sodium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and drying techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium mandelate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium mandelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium mandelate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in the mandelate pathway. The compound undergoes enzymatic reactions that lead to the formation of intermediates and products involved in metabolic processes .

Comparison with Similar Compounds

  • Calcium mandelate
  • Magnesium mandelate
  • Potassium mandelate

Comparison: Sodium mandelate is unique due to its solubility in water and polar organic solvents, making it more versatile in various applications compared to its counterparts. Calcium and magnesium mandelates, for example, have different solubility profiles and are used in specific applications where these properties are advantageous .

Properties

CAS No.

114-21-6

Molecular Formula

C8H8NaO3

Molecular Weight

175.14 g/mol

IUPAC Name

sodium;2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);

InChI Key

OFAQKOPEYPDLPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O.[Na]

Key on ui other cas no.

34166-39-7
114-21-6

Related CAS

90-64-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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